

A Head-to-Head Comparison of AKT Inhibitors: Ipatasertib-NH2 vs. Capivasertib

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Compound of Interest

Compound Name: Ipatasertib-NH2

Cat. No.: B8103706

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In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical axis frequently dysregulated in various malignancies. As a central node in this pathway, the serine/threonine kinase AKT has emerged as a promising therapeutic target. This guide provides a detailed comparison of two leading ATP-competitive pan-AKT inhibitors, Ipatasertib (a derivative of which is **Ipatasertib-NH2**) and Capivasertib, for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Engine of Cell Survival

Both Ipatasertib and Capivasertib are potent, orally bioavailable small molecules that function as ATP-competitive inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] By binding to the ATP-binding pocket of the AKT kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the activation of the PI3K/AKT/mTOR signaling cascade.[2][3] This inhibition ultimately leads to decreased cell proliferation, survival, and tumor growth.[4]

In Vitro Performance: A Quantitative Look at Potency

The following table summarizes the in vitro inhibitory activity of Ipatasertib and Capivasertib against the three AKT isoforms, as measured by their half-maximal inhibitory concentration (IC50) values.

Inhibitor	AKT1 IC50 (nM)	AKT2 IC50 (nM)	AKT3 IC50 (nM)	Reference
Ipatasertib (GDC-0068)	5	18	8	
Capivasertib (AZD5363)	3	7	7	

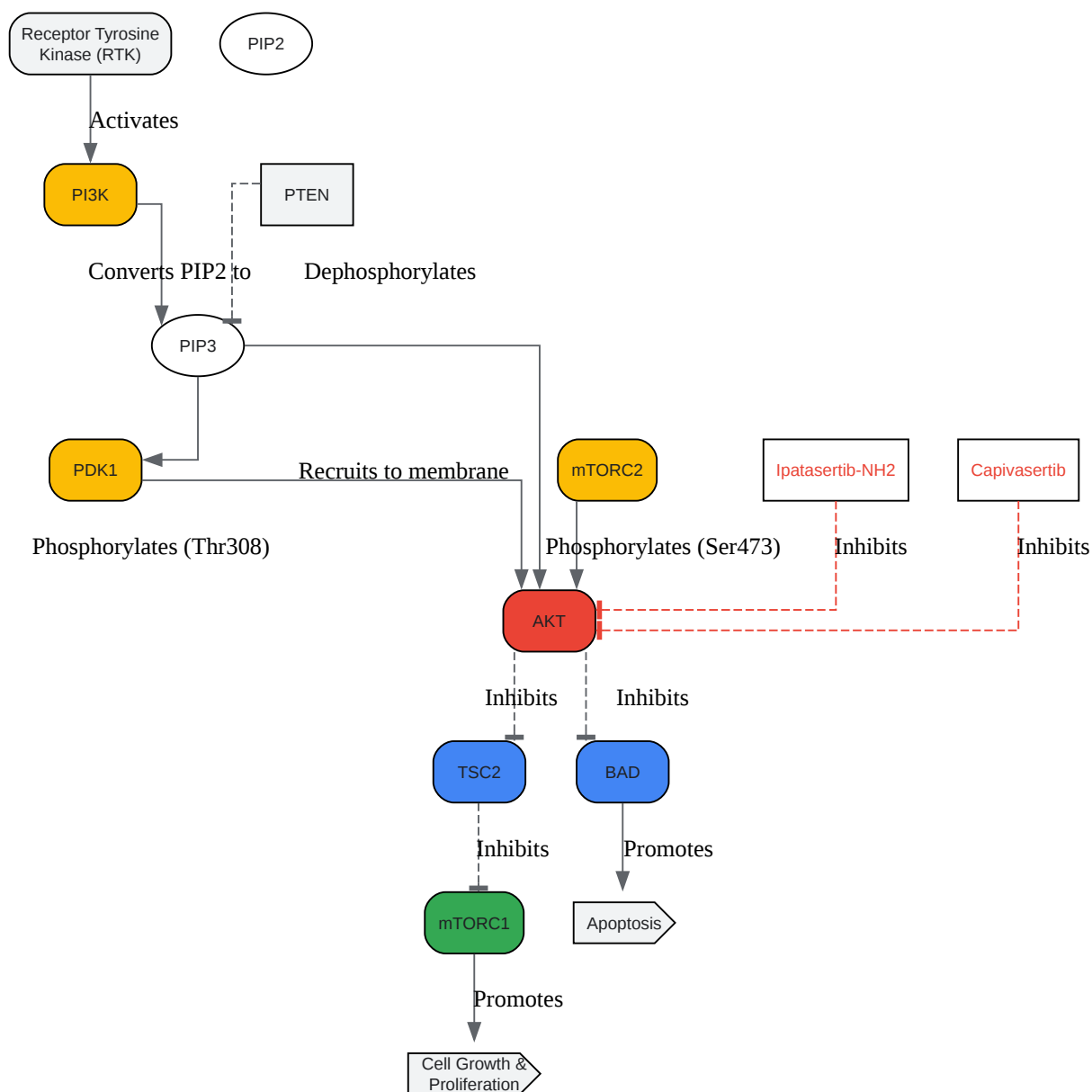
Clinical Development: Efficacy in Human Trials

Both Ipatasertib and Capivasertib have undergone extensive clinical evaluation, primarily in combination with other anti-cancer agents for the treatment of solid tumors, including breast and prostate cancer. The following table provides a comparative overview of key clinical trials.

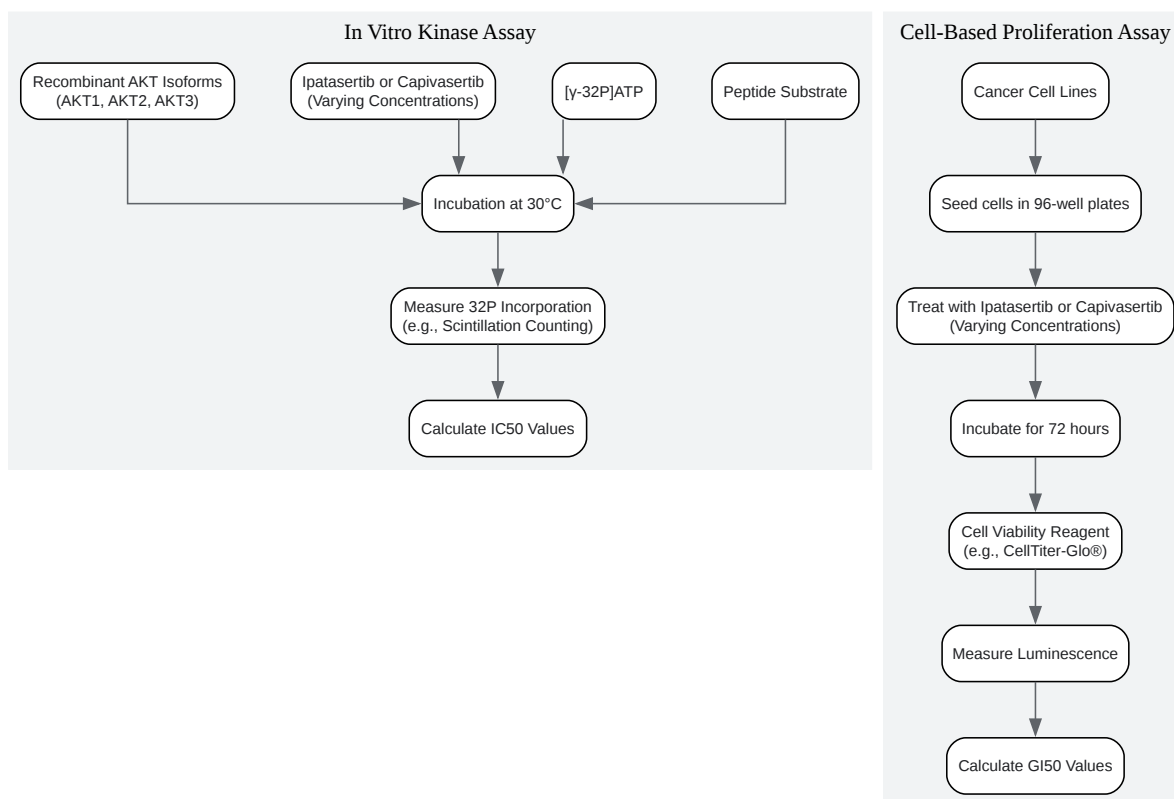
Trial Identifier	Inhibitor	Combination Therapy	Cancer Type	Key Findings & Endpoints
IPATential150	Ipatasertib	Abiraterone	Metastatic Castration-Resistant Prostate Cancer (mCRPC) with PTEN loss	Modest improvement in radiographic progression-free survival (rPFS) in the PTEN-loss subgroup.
FAKTION	Capivasertib	Fulvestrant	HR+/HER2- Advanced Breast Cancer	Statistically significant improvement in progression-free survival (PFS).
LOTUS	Ipatasertib	Paclitaxel	Triple-Negative Breast Cancer (TNBC)	Trend towards improved PFS, particularly in the PIK3CA/AKT1/P TEN-altered subgroup.
CAPItello-291	Capivasertib	Fulvestrant	HR+/HER2- Advanced Breast Cancer (with PIK3CA/AKT1/P TEN alterations)	Significant improvement in PFS, leading to regulatory approval in some regions.

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

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Caption: The PI3K/AKT signaling pathway and points of inhibition by Ipatasertib and Capivasertib.



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Caption: Workflow for in vitro kinase and cell proliferation assays to evaluate AKT inhibitors.

Experimental Protocols

In Vitro Kinase Assay (for IC50 Determination)

This protocol is a generalized representation based on methodologies described for the preclinical characterization of Ipatasertib and Capivasertib.

Objective: To determine the concentration of inhibitor required to inhibit 50% of the enzymatic activity of recombinant human AKT isoforms.

Materials:

- Recombinant human AKT1, AKT2, and AKT3 enzymes.
- Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.2 mM sodium orthovanadate, 1 mM DTT).
- Peptide substrate (e.g., a synthetic peptide containing the AKT phosphorylation motif).
- [γ-32P]ATP.
- Ipatasertib or Capivasertib dissolved in DMSO.
- 96-well plates.
- Phosphocellulose paper.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the inhibitor in DMSO.
- In a 96-well plate, add the kinase buffer, recombinant AKT enzyme, and the inhibitor at various concentrations.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ - ^{32}P]ATP.
- Measure the amount of incorporated ^{32}P in a scintillation counter.
- Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay (for GI50 Determination)

This protocol is a generalized representation based on methodologies described for the preclinical characterization of Ipatasertib and Capivasertib.

Objective: To determine the concentration of inhibitor required to inhibit the growth of cancer cell lines by 50%.

Materials:

- Cancer cell lines (e.g., breast, prostate cancer cell lines).
- Cell culture medium and supplements.
- 96-well cell culture plates.
- Ipatasertib or Capivasertib dissolved in DMSO.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Luminometer.

Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the inhibitor in cell culture medium.

- Treat the cells with the inhibitor at various concentrations and incubate for 72 hours.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for a short period to allow the luminescent signal to stabilize.
- Measure the luminescence using a luminometer.
- Calculate the percentage of growth inhibition relative to untreated control cells.
- Plot the percentage of growth inhibition against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression analysis.

Conclusion

Both Ipatasertib and Capivasertib are potent pan-AKT inhibitors with demonstrated preclinical and clinical activity. While in vitro data suggests Capivasertib may have slightly higher potency against AKT isoforms, clinical outcomes are influenced by a multitude of factors including pharmacokinetics, pharmacodynamics, and the specific genetic context of the tumor. The choice between these inhibitors in a research or clinical setting will depend on the specific application, the cancer type being studied, and the combination therapies being considered. The provided data and protocols offer a foundational guide for researchers to design and interpret experiments aimed at further elucidating the roles of these important targeted therapies.

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